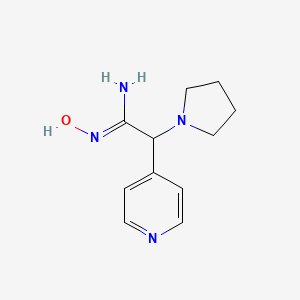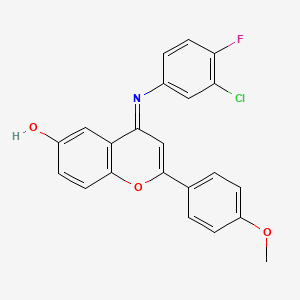
(E)-4-((3-chloro-4-fluorophenyl)imino)-2-(4-methoxyphenyl)-4H-chromen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-((3-chloro-4-fluorophenyl)imino)-2-(4-methoxyphenyl)-4H-chromen-6-ol is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-chloro-4-fluorophenyl)imino)-2-(4-methoxyphenyl)-4H-chromen-6-ol typically involves the condensation of 3-chloro-4-fluoroaniline with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions may include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((3-chloro-4-fluorophenyl)imino)-2-(4-methoxyphenyl)-4H-chromen-6-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may yield a dihydrochromene derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-4-((3-chloro-4-fluorophenyl)imino)-2-(4-methoxyphenyl)-4H-chromen-6-ol would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4H-chromen-6-ol derivatives: Compounds with similar chromene structures.
Phenyl imino derivatives: Compounds with similar imine linkages.
Uniqueness
(E)-4-((3-chloro-4-fluorophenyl)imino)-2-(4-methoxyphenyl)-4H-chromen-6-ol is unique due to the specific combination of substituents on the chromene ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H15ClFNO3 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
4-(3-chloro-4-fluorophenyl)imino-2-(4-methoxyphenyl)chromen-6-ol |
InChI |
InChI=1S/C22H15ClFNO3/c1-27-16-6-2-13(3-7-16)22-12-20(17-11-15(26)5-9-21(17)28-22)25-14-4-8-19(24)18(23)10-14/h2-12,26H,1H3 |
InChI Key |
LQRWQOFNBCEHHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=CC(=C(C=C3)F)Cl)C4=C(O2)C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


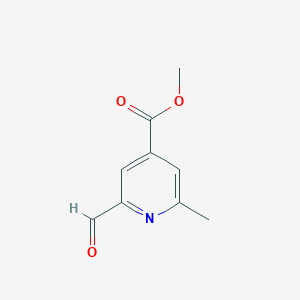
![1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868387.png)
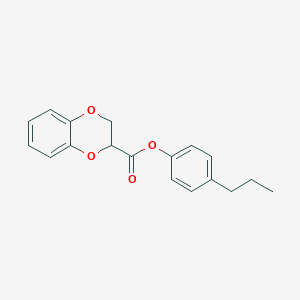
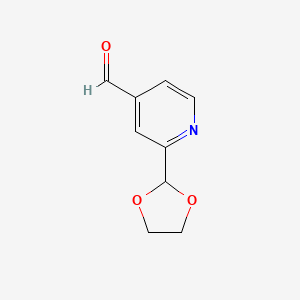
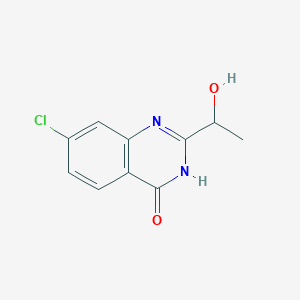
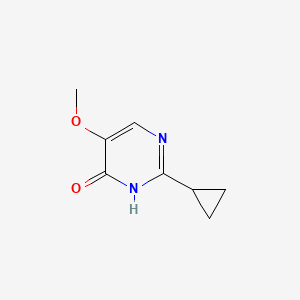
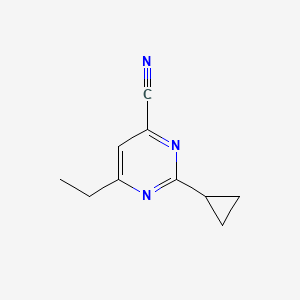
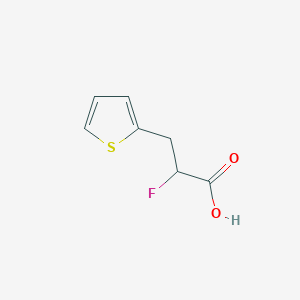
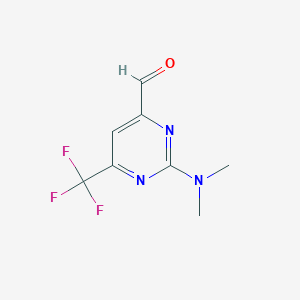
![(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14868431.png)
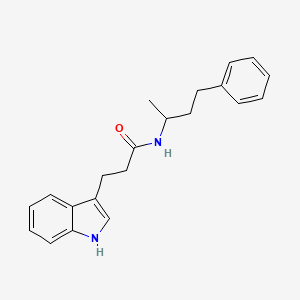
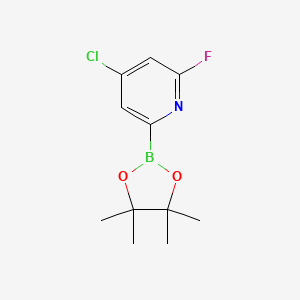
![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B14868455.png)
